1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol

Insecticidal activity Neonicotinoid metabolism Bemisia tabaci

1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol, commonly designated 4-hydroxy-imidacloprid (4-OH-IMI), is the principal Phase I oxidative metabolite of the globally dominant neonicotinoid insecticide imidacloprid. This compound retains the hallmark N-nitroimino pharmacophore and 6-chloro-3-pyridinylmethyl moiety of the parent molecule but incorporates a hydroxyl group at the 4-position of the imidazolidine heterocycle, yielding a molecular formula of C₉H₁₀ClN₅O₃ and a molecular weight of 271.66 g/mol.

Molecular Formula C9H10ClN5O3
Molecular Weight 271.66 g/mol
CAS No. 155802-62-3
Cat. No. B13788741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol
CAS155802-62-3
Molecular FormulaC9H10ClN5O3
Molecular Weight271.66 g/mol
Structural Identifiers
SMILESC1C(N=C(N1CC2=CN=C(C=C2)Cl)N[N+](=O)[O-])O
InChIInChI=1S/C9H10ClN5O3/c10-7-2-1-6(3-11-7)4-14-5-8(16)12-9(14)13-15(17)18/h1-3,8,16H,4-5H2,(H,12,13)
InChIKeyGHQDUVQQCMHDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-Imidacloprid (CAS 155802-62-3): Procurement-Grade Overview of a Key Neonicotinoid Metabolite


1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol, commonly designated 4-hydroxy-imidacloprid (4-OH-IMI), is the principal Phase I oxidative metabolite of the globally dominant neonicotinoid insecticide imidacloprid [1]. This compound retains the hallmark N-nitroimino pharmacophore and 6-chloro-3-pyridinylmethyl moiety of the parent molecule but incorporates a hydroxyl group at the 4-position of the imidazolidine heterocycle, yielding a molecular formula of C₉H₁₀ClN₅O₃ and a molecular weight of 271.66 g/mol . It is primarily procured as a certified reference standard (typically ≥98% purity) for environmental residue quantification, human biomonitoring, and metabolic resistance research .

Why Generic Imidacloprid or Other Neonicotinoid Metabolites Cannot Substitute for 4-Hydroxy-Imidacloprid (CAS 155802-62-3)


Neonicotinoid metabolites are not functionally interchangeable. Even structurally adjacent congeners—for instance, 4-hydroxy-imidacloprid versus its regioisomer 5-hydroxy-imidacloprid (CAS 155802-61-2) or the olefin metabolite—display sharply divergent profiles in receptor binding, metabolic stability, plasma protein binding, and toxicological potency [1][2]. The position of the hydroxyl substituent on the imidazolidine ring dictates the compound's capacity for Phase II glucuronidation, its octanol-water partitioning, and ultimately its suitability as a human exposure biomarker or environmental fate tracer [3]. Substituting an incorrect metabolite in an analytical calibration curve, a toxicological assay, or a metabolic pathway study introduces systematic quantification errors and invalidates cross-study comparability. The evidence below quantifies exactly where 4-hydroxy-imidacloprid diverges from its closest chemical relatives.

Quantitative Differentiation Evidence for 4-Hydroxy-Imidacloprid (CAS 155802-62-3) Against Closest Comparators


Equivalent Insecticidal Efficacy to the Parent Compound Against Bemisia tabaci (Cotton Whitefly)

In the only published head-to-head bioassay directly evaluating 4-hydroxy-imidacloprid, the compound demonstrated insecticidal activity equivalent to the parent molecule imidacloprid against the cotton whitefly Bemisia tabaci in oral ingestion (sachet) tests. In the same assay, the olefin metabolite was approximately 10-fold more active than imidacloprid, establishing a clear potency rank order [1]. This finding demonstrates that 4-hydroxylation does not abolish insecticidal efficacy at the target site, distinguishing 4-hydroxy-imidacloprid from detoxification metabolites such as 6-chloronicotinic acid and the urea derivative, which are essentially inactive.

Insecticidal activity Neonicotinoid metabolism Bemisia tabaci Oral bioassay

Preferential CYP6G1-Mediated Metabolic Formation: 3-Fold Higher Conversion Rate Than the 5-Hydroxy Regioisomer

When imidacloprid is incubated with Nicotiana tabacum cell cultures heterologously expressing Drosophila melanogaster CYP6G1—a key enzyme implicated in metabolic resistance—hydroxylation proceeds with marked regioselectivity. The 4-hydroxy metabolite accounts for 58% of the applied dose after 48 hours, whereas the 5-hydroxy regioisomer reaches only 19% under identical conditions, representing a 3.05-fold preference for 4-hydroxylation [1]. This regioselectivity is functionally significant because CYP6G1 overexpression is a major mechanism of neonicotinoid resistance in D. melanogaster; the predominant formation of 4-hydroxy-imidacloprid over 5-hydroxy-imidacloprid directly informs which metabolite should be prioritized in resistance monitoring programs.

Cytochrome P450 CYP6G1 Metabolic resistance Imidacloprid detoxification

Reduced Human Plasma Protein Binding Versus Imidacloprid and 5-Hydroxy-Imidacloprid

In a 2025 study employing rapid equilibrium dialysis with human plasma and LC-MS/MS quantification, 4-hydroxy-imidacloprid exhibited a plasma protein bound fraction (PPB) of 20.5% (log KPP = −0.589), markedly lower than that of imidacloprid (27.5%, log KPP = −0.421) and the 5-hydroxy regioisomer (30.3%, log KPP = −0.362). This places 4-OH-imidacloprid among the least protein-bound neonicotinoid metabolites tested, with a PPB decrease of 7.0 absolute percentage points relative to the parent compound [1]. The lower protein binding implies a higher free fraction available for glomerular filtration and urinary excretion, consistent with its prominence as a urinary biomarker.

Plasma protein binding Xenobiotic kinetics Bioavailability Human health risk assessment

Dominant Urinary Biomarker for Human Imidacloprid Exposure: 4.8-Fold Higher Concentration Than Parent Compound

In a controlled human exposure study where volunteers applied an imidacloprid-containing spot-on pet medication, the sum of 4- and 5-hydroxy-imidacloprid reached a maximum urinary concentration of 14.9 µg/g creatinine approximately 20 hours post-application. This exceeded the parent imidacloprid concentration (3.1 µg/g creatinine) by a factor of 4.8 and the olefin metabolite concentration (8.0 µg/g creatinine) by a factor of 1.86 [1]. Although the analytical method summed the 4- and 5-hydroxy isomers, the metabolic formation ratio data (see Evidence Item 2) indicate that 4-hydroxy-imidacloprid is the dominant component of this signal.

Human biomonitoring Urinary biomarker Imidacloprid exposure assessment LC-MS/MS

Substantially Reduced Nicotinic Acetylcholine Receptor Binding Affinity Relative to Parent (Class-Level Inference from 4,5-Dihydroxy Derivative)

Direct receptor binding data for 4-hydroxy-imidacloprid alone have not been reported. However, the structurally proximal 4,5-dihydroxy-imidacloprid exhibits an IC₅₀ of 6,600 nM for the displacement of [³H]imidacloprid from honeybee (Apis mellifera) head membrane nAChR preparations. This is approximately 2,276-fold weaker than the parent compound imidacloprid (IC₅₀ = 2.9 nM) and 275-fold weaker than 5-hydroxy-imidacloprid (IC₅₀ = 24 nM) [1]. Given that 4-hydroxy-imidacloprid is an intermediate between imidacloprid and the 4,5-dihydroxy derivative on the metabolic pathway, these data provide a class-level inference that progressive hydroxylation of the imidazolidine ring sharply attenuates nAChR affinity.

Nicotinic acetylcholine receptor Receptor binding affinity Neonicotinoid toxicology Honeybee

High-Value Application Scenarios for 4-Hydroxy-Imidacloprid (CAS 155802-62-3)


Human Biomonitoring and Epidemiological Exposure Assessment

As the dominant urinary metabolite of imidacloprid—reaching concentrations 4.8-fold higher than the parent compound in controlled human exposure studies [1]—4-hydroxy-imidacloprid is the biomarker of choice for population-level biomonitoring programs. Laboratories conducting LC-MS/MS-based human biomonitoring should procure the certified reference standard (≥98% purity, available as both unlabeled and stable isotope-labeled [¹³C, ¹⁵N] forms) to ensure traceable calibration and inter-laboratory comparability, as recommended by the German Human Biomonitoring Commission and EFSA guidance.

Metabolic Resistance Surveillance in Insect Pest Management

The preferential CYP6G1-mediated formation of 4-hydroxy-imidacloprid (58% conversion, vs. 19% for 5-hydroxy) [2] makes this metabolite the most sensitive analytical target for detecting cytochrome P450-mediated metabolic resistance in field populations of D. melanogaster and other dipteran pests. Entomology laboratories and agrochemical resistance monitoring programs should incorporate 4-hydroxy-imidacloprid as a primary metabolite standard in their LC-MS/MS panels, as its abundance directly correlates with CYP6G1 overexpression—a genetically validated resistance mechanism.

Environmental Fate and Xenobiotic Distribution Modeling

The uniquely low human plasma protein binding of 4-hydroxy-imidacloprid (PPB = 20.5%, the lowest among active neonicotinoid metabolites tested) [3] indicates a higher free fraction available for renal excretion and environmental partitioning. Environmental chemists and toxicokinetic modelers should use this compound-specific PPB value rather than extrapolating from imidacloprid (PPB = 27.5%) or 5-hydroxy-imidacloprid (PPB = 30.3%) when parameterizing physiologically based pharmacokinetic (PBPK) models or predicting the environmental mobility of imidacloprid residues.

Imidacloprid Active Substance Impurity Profiling and Quality Control

As a specified impurity in technical-grade imidacloprid and a known plant metabolite, 4-hydroxy-imidacloprid is listed in pharmacopoeial and CIPAC monographs for imidacloprid purity assessment. Quality control laboratories in agrochemical manufacturing should procure this compound as a reference standard to verify batch-to-batch impurity profiles and to support regulatory submissions under FAO/WHO specifications for imidacloprid technical material . The compound's biological activity (equipotent to imidacloprid against whiteflies [4]) further justifies its inclusion in residue definition for dietary risk assessment.

Quote Request

Request a Quote for 1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.